

Chemical and physical properties of Azasetron hydrochloride

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Compound of Interest

Compound Name: Azasetron hydrochloride

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Azasetron Hydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azasetron hydrochloride is a potent and selective serotonin 5-HT₃ receptor antagonist, primarily utilized as an antiemetic agent to counteract nausea and vomiting, particularly in the context of chemotherapy and radiotherapy. Its efficacy is rooted in its specific interaction with 5-HT₃ receptors, which are ligand-gated ion channels. This technical guide provides an in-depth overview of the chemical and physical properties of **Azasetron hydrochloride**, its mechanism of action, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Chemical and Physical Properties

Azasetron hydrochloride is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in the tables below.

Chemical Properties

Property	Value	Reference
Chemical Name	N-(1-Azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride	[1]
Molecular Formula	C ₁₇ H ₂₀ ClN ₃ O ₃ ·HCl	[1]
Molecular Weight	386.27 g/mol	[1]
CAS Number	123040-16-4	[1]
pKi	9.27 (for 5-HT ₃ receptor)	[2]
pKa	Data not available in searched literature.	

Physical Properties

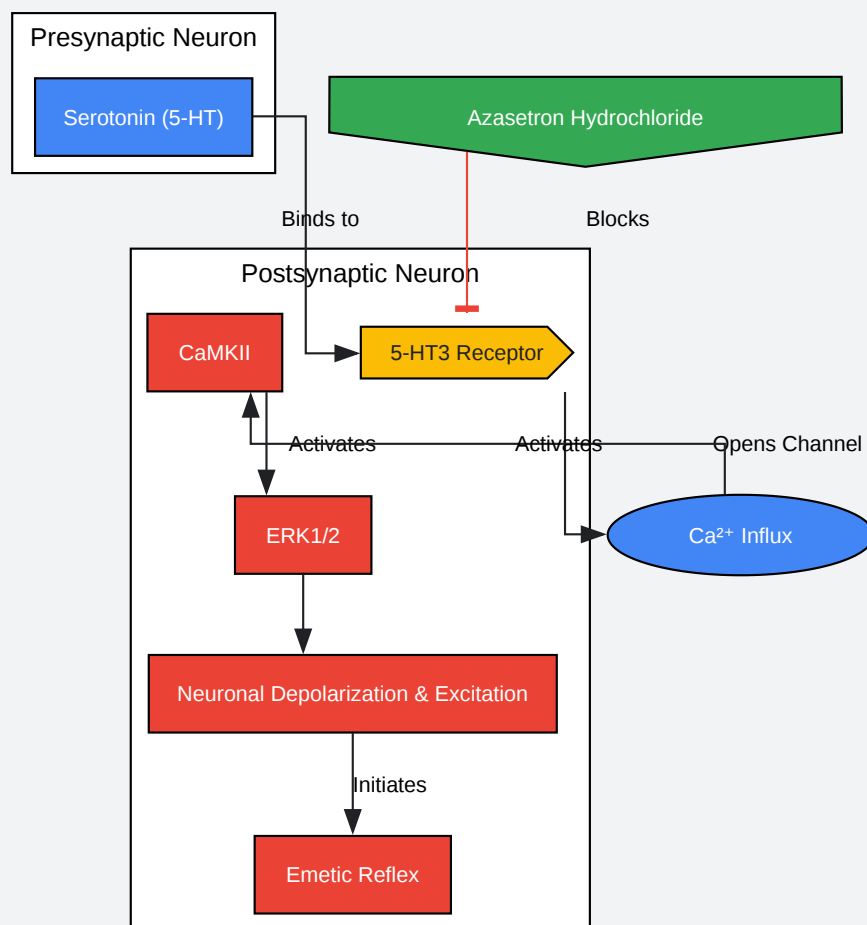
Property	Value	Reference
Melting Point	301-303 °C	[3]
Solubility		
Water	10 mM (Sonication is recommended)	[1]
DMSO	Insoluble	[1]
Ethanol	Data not available in searched literature.	
Methanol	Data not available in searched literature.	
Appearance	White to beige crystalline powder	[3]

Mechanism of Action and Signaling Pathway

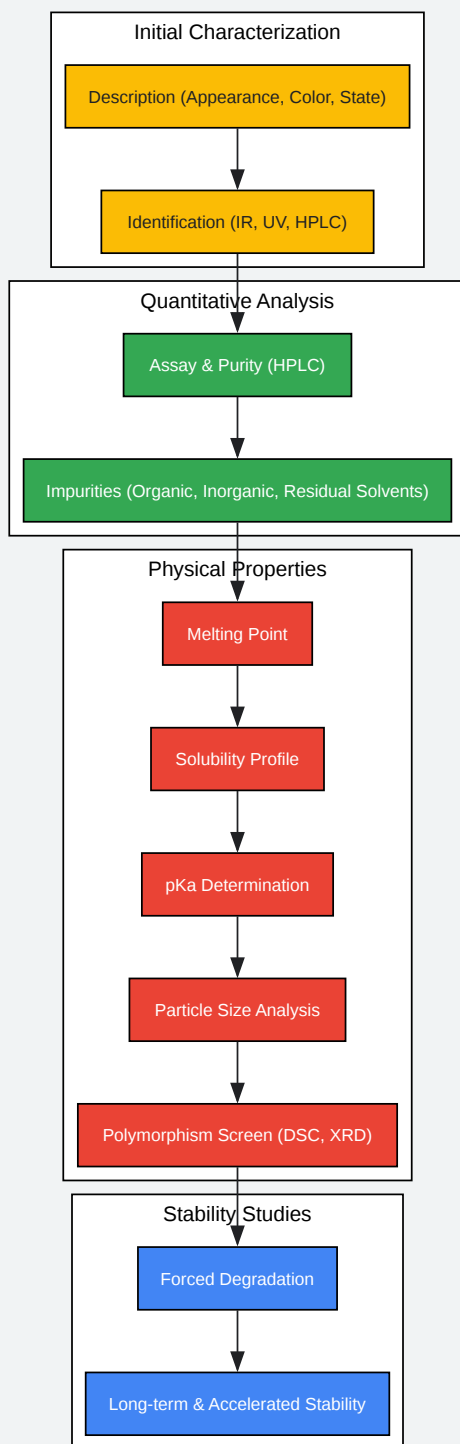
Azasetron hydrochloride is a selective antagonist of the 5-HT₃ receptor.[2] The 5-HT₃ receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine) leads to a rapid influx of cations (primarily Na⁺ and Ca²⁺), resulting in neuronal depolarization.[4] In the context of emesis induced by chemotherapy, serotonin is released from enterochromaffin cells in the gastrointestinal tract, activating 5-HT₃ receptors on vagal afferent nerves, which initiates the vomiting reflex.[5][6][7]

By competitively blocking the 5-HT₃ receptor, **Azasetron hydrochloride** prevents the binding of serotonin and the subsequent downstream signaling cascade that leads to nausea and vomiting.[5][6] The binding of Azasetron to the receptor does not elicit an intracellular response, thereby inhibiting the excitatory effects of serotonin.

The downstream signaling pathway following 5-HT₃ receptor activation, which is inhibited by Azasetron, involves an increase in intracellular calcium concentration. This calcium influx can then activate calcium-dependent signaling molecules such as Calmodulin-dependent kinase II (CaMKII) and subsequently the Extracellular signal-regulated kinase (ERK) 1/2 pathway.[8]

Simplified Signaling Pathway of 5-HT₃ Receptor Antagonism by Azasetron Hydrochloride

Physicochemical Characterization Workflow for Azasetron Hydrochloride

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